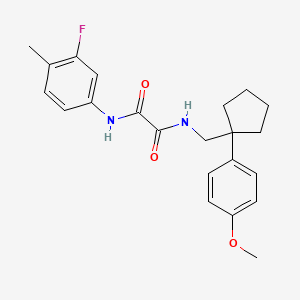
N1-(3-fluoro-4-methylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-fluoro-4-methylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H25FN2O3 and its molecular weight is 384.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(3-fluoro-4-methylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.
- Common Name : this compound
- CAS Number : 1091475-48-7
- Molecular Formula : C22H25FN2O3
- Molecular Weight : 384.4 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and neuropharmacological properties.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, the presence of specific functional groups has been linked to enhanced efficacy against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.004 | 0.008 |
| S. aureus | 0.015 | 0.030 |
| B. cereus | 0.015 | 0.030 |
These values suggest that the compound may possess comparable or superior antibacterial properties to established antibiotics like ampicillin and streptomycin .
2. Anticancer Activity
Preliminary studies have shown that oxalamides can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Case Study : A study demonstrated that a structurally similar oxalamide compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 50 µM.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit bacterial enzymes critical for cell wall synthesis.
- Cell Membrane Disruption : Some oxalamides disrupt microbial cell membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, these compounds may activate caspases leading to programmed cell death.
Research Findings
Several studies have focused on the structure-activity relationship (SAR) of oxalamides, revealing that modifications in the aromatic rings and alkyl substituents significantly affect their biological activity.
Key Findings:
- The introduction of fluorine atoms enhances lipophilicity, potentially improving cellular uptake.
- Methoxy groups contribute to increased binding affinity towards target proteins involved in disease processes.
属性
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-15-5-8-17(13-19(15)23)25-21(27)20(26)24-14-22(11-3-4-12-22)16-6-9-18(28-2)10-7-16/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYFJFAHPYTFJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













